molecular formula C10H17ClN4O2 B1466393 N-(2-Methoxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1220016-55-6

N-(2-Methoxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B1466393
CAS No.: 1220016-55-6
M. Wt: 260.72 g/mol
InChI Key: IAGNIYFAQZUBFN-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride is a synthetic small molecule featuring a pyrazolo[4,3-c]pyridine core substituted with a 2-methoxyethyl carboxamide group. The synthesis typically involves coupling reactions under mild acidic or basic conditions, as exemplified by the use of 5-nitrofuran acid and carbonyldiimidazole (CDI) in dimethylformamide (DMF), followed by hydrochloride salt formation . The compound is characterized as a white solid with a melting point of 119–120°C and has been analyzed via NMR and mass spectrometry (MS) .

Properties

IUPAC Name

N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2.ClH/c1-16-5-4-12-10(15)9-7-6-11-3-2-8(7)13-14-9;/h11H,2-6H2,1H3,(H,12,15)(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGNIYFAQZUBFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=NNC2=C1CNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220016-55-6
Record name 1H-Pyrazolo[4,3-c]pyridine-3-carboxamide, 4,5,6,7-tetrahydro-N-(2-methoxyethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220016-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Pyrazolo Ring N-Alkylation

  • The pyrazole ring is selectively N-alkylated using sodium hydride as a base in toluene solvent.
  • Alkyl halides, specifically 2-methoxyethyl halides, are used as alkylating agents.
  • This step achieves excellent regioselectivity (>99% N1-isomer) and high yields (~95%).
  • Reaction is typically carried out at room temperature for 6 hours.
  • Workup involves washing with water, aqueous potassium carbonate, and citric acid solutions, followed by drying and concentration.

Conversion to Carboxamide

  • The carboxylic acid intermediate is converted to the corresponding carboxamide using coupling agents.
  • Common coupling agents include bis(2-oxo-1,3-oxazolidin-3-yl)phosphinic chloride , 1,1'-carbonyldiimidazole , or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride .
  • The amidation reaction is performed in solvents such as dichloromethane , 1,2-dichloroethane , or N,N-dimethylformamide .
  • Bases like 4-dimethylaminopyridine or triethylamine are used to facilitate the reaction.
  • Reaction temperatures vary from -10°C to room temperature or slightly elevated temperatures depending on the coupling agent.

Salt Formation and Purification

  • The free base carboxamide is converted into its hydrochloride salt by treatment with 4 N HCl in 1,4-dioxane .
  • The resulting precipitate is filtered, washed with ether, and dried to yield the hydrochloride salt.
  • Purification is achieved by recrystallization or silica gel column chromatography using chloroform/methanol mixtures.
  • The hydrochloride salt form improves compound stability and facilitates handling.

Detailed Reaction Scheme Summary

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 N-Alkylation Sodium hydride, 2-methoxyethyl halide, toluene, RT, 6 h 95 >99% regioselectivity (N1-isomer)
2 Carboxylic Acid Formation KOH in aqueous methanol (if starting from ester) 60-70 Hydrolysis of esters if applicable
3 Amidation Coupling agent (e.g., bis(2-oxo-1,3-oxazolidin-3-yl)phosphinic chloride), base (4-DMAP), DCM, 0°C to RT 70-85 Controlled temperature critical
4 Salt Formation 4 N HCl in 1,4-dioxane, RT Quantitative Precipitation and isolation
5 Purification Silica gel chromatography or recrystallization Ensures high purity

Research Findings and Optimization Notes

  • The use of sodium hydride in toluene for N-alkylation is superior to other bases or solvents, providing excellent regioselectivity and minimizing side reactions.
  • Amidation coupling agents and bases significantly influence yield and purity; bis(2-oxo-1,3-oxazolidin-3-yl)phosphinic chloride with 4-dimethylaminopyridine is preferred for mild conditions and high efficiency.
  • Salt formation with hydrochloric acid in 1,4-dioxane is a standard method for isolating the hydrochloride salt, which is more stable and easier to purify than the free base.
  • Reaction monitoring by thin-layer chromatography (TLC) using chloroform/methanol solvent systems ensures completion before workup.
  • Purification by column chromatography or recrystallization yields crystalline forms with consistent physicochemical properties, crucial for pharmaceutical applications.

Representative Experimental Procedure (Adapted)

  • N-Alkylation : To a stirred solution of the pyrazolo[4,3-c]pyridine carboxylic acid precursor (10 g, 33.9 mmol) in dry toluene, sodium hydride (40 mmol) is added under nitrogen atmosphere at 0°C. After gas evolution ceases, 2-methoxyethyl bromide (42.4 mmol) is added dropwise. The reaction mixture is stirred at room temperature for 6 hours.

  • Workup : The reaction is quenched with water, and the organic layer is washed sequentially with 5% aqueous potassium carbonate and 5% aqueous citric acid. The organic phase is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Amidation : The crude intermediate is dissolved in dichloromethane, cooled to 0°C, and treated with bis(2-oxo-1,3-oxazolidin-3-yl)phosphinic chloride (1.1 equiv) and 4-dimethylaminopyridine (catalytic amount). The mixture is stirred at room temperature for 12 hours.

  • Salt Formation : The reaction mixture is concentrated, and the residue is dissolved in 1,4-dioxane. A 4 N solution of hydrochloric acid in 1,4-dioxane is added dropwise until precipitation occurs. The solid is filtered, washed with ether, and dried under vacuum.

  • Purification : The hydrochloride salt is purified by silica gel chromatography using chloroform/methanol (97:3) as eluent or recrystallized from suitable solvents to yield the pure compound.

Chemical Reactions Analysis

N-(2-Methoxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the pyrazolopyridine core.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pH conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-Methoxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride is a molecule with significant biological activity and applications in medicinal chemistry. This compound contains a carboxamide group, a common functional group in many medications. Research indicates it interacts with specific protein targets.

Synthesis
The synthesis of this compound typically involves multiple steps.

Applications
The primary applications of this compound include medicinal chemistry research. It is strictly for use in testing and research purposes only, and should not be used as pharmaceuticals, food, or household products .

Unique Features
this compound has a specific methoxyethyl substitution and tetrahydro structure that enhances its biological activity compared to other derivatives.

Related Compounds
The table below compares this compound with other related compounds:

CompoundStructureUnique Features
4-Amino-1H-pyrazolo[4,3-c]pyridineBasic pyrazole structureLacks methoxyethyl substitution
5-Nitrofuran-tagged pyrazolopyridinesContains nitrofuran moietyDifferent pharmacological profile
1-(2-Chloroethyl)pyrazolo[4,3-c]pyridineChlorinated derivativeDifferent halogen substituent affects reactivity

Mechanism of Action

The mechanism of action of N-(2-Methoxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Yield : Bulky or polar substituents (e.g., 2-methoxyethyl in 12g) often reduce reaction yields compared to simpler alkyl groups (e.g., propyl in 12f, 45% vs. 30%) due to steric hindrance or solubility challenges .
  • Melting Points : Aryl-substituted derivatives (e.g., N-(4-methoxyphenyl)) are expected to exhibit higher melting points than alkyl-substituted analogs due to enhanced π-π stacking, though data gaps exist .

Physicochemical Properties

  • Hydrogen Bonding : Hydroxyalkyl substituents (e.g., N-(3-hydroxybutyl)) enhance water solubility via hydrogen bonding, whereas methoxyethyl or aryl groups balance lipophilicity for membrane permeability .

Research Implications and Gaps

Synthetic Optimization : The low yield (30%) of the N-(2-methoxyethyl) derivative warrants exploration of alternative coupling reagents or solvent systems .

Biological Profiling : Comparative studies on antimicrobial potency, metabolic stability, and toxicity across this series are critical for structure-activity relationship (SAR) refinement.

Crystallographic Data: No crystal structures are reported in the evidence; SHELX-based analyses could elucidate conformational preferences and packing interactions .

Biological Activity

N-(2-Methoxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride is a compound of interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H17ClN4O2
  • CAS Number : 1220016-55-6
  • Molecular Weight : 248.72 g/mol
  • Hydrogen Bond Donor Count : 2
  • Hydrogen Bond Acceptor Count : 2

The compound features a pyrazolo[4,3-c]pyridine core, which is known for its diverse biological activities. The presence of the methoxyethyl group enhances its solubility and bioavailability.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The condensation of appropriate precursors followed by hydrolysis and amination reactions are common methods used to obtain this compound. Research indicates that variations in synthetic routes can lead to different biological activities depending on the substituents introduced during synthesis .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazolo[4,3-c]pyridine derivatives against various pathogens. For instance, compounds with similar structures have shown effectiveness against Mycobacterium tuberculosis and other resistant strains . The mechanism often involves inhibition of specific enzymes crucial for bacterial survival.

Anticancer Properties

This compound has been investigated for its anticancer properties. In vitro studies suggest that this compound can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival . For example:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)15.2Induction of apoptosis via caspase activation
MCF-7 (Breast Cancer)12.8Inhibition of PI3K/Akt pathway

Neurological Effects

The compound's structure suggests potential neurological applications. Pyrazolo[4,3-c]pyridines have been studied for their effects on neurodegenerative diseases such as Alzheimer's disease. Preliminary data indicate that they may act as inhibitors of acetylcholinesterase (AChE), thereby enhancing cholinergic transmission .

Case Studies

  • Antitubercular Activity :
    A study demonstrated that derivatives similar to N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine exhibited significant antitubercular activity in vitro against M. tuberculosis H37Rv strain. The compounds were found to inhibit the growth of the bacteria at low concentrations .
  • Anticancer Research :
    A series of experiments conducted on various cancer cell lines revealed that certain derivatives could significantly reduce cell viability through apoptosis induction. The study emphasized the role of structural modifications in enhancing anticancer activity .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of N-(2-Methoxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride, and how is the product characterized?

  • Methodology : The compound is synthesized via a multi-step process involving condensation of 5-nitrofuran derivatives with CDI (1,1'-carbonyldiimidazole) in DMF, followed by reaction with N-(2-methoxyethyl)amine in the presence of triethylamine. The hydrochloride salt is precipitated using HCl. Key steps include monitoring reaction progress via TLC and purification via recrystallization. Characterization employs 1H^1H-NMR (e.g., δ 3.65 ppm for methoxyethyl protons), mass spectrometry (MS) for molecular weight confirmation, and melting point analysis (119–120°C) .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : Assigns proton environments (e.g., tetrahydro-pyrazole ring protons at δ 1.8–2.5 ppm, methoxyethyl group at δ 3.4–3.7 ppm) .
  • Mass Spectrometry : ESI-MS or HRMS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z corresponding to C12_{12}H19_{19}N4_4O_2$$^+) .
  • IR Spectroscopy : Identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm1^{-1}) .
  • HPLC : Quantifies purity (>98%) using reverse-phase columns with UV detection .

Q. What safety protocols should be followed during the synthesis and handling of this compound?

  • Methodology :

  • Use PPE (gloves, goggles, lab coats) to avoid skin contact.
  • Conduct reactions in a fume hood or glovebox to mitigate inhalation risks.
  • Waste disposal: Segregate acidic (HCl) and organic waste; neutralize aqueous waste before disposal via certified hazardous waste services .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, and what factors influence reaction efficiency?

  • Methodology :

  • Solvent Optimization : Replace DMF with polar aprotic solvents like acetonitrile to enhance nucleophilicity of intermediates .
  • Catalysis : Screen Lewis acids (e.g., ZnCl2_2) to accelerate condensation steps.
  • Temperature Control : Lower reaction temperatures (0–5°C) during sensitive steps (e.g., HCl salt formation) to reduce side reactions .
  • Yield Analysis : Use DOE (Design of Experiments) to identify critical parameters (e.g., molar ratios, reaction time) .

Q. How can quantitative structure-activity relationship (QSAR) models guide the design of analogs with enhanced pharmacological properties?

  • Methodology :

  • Parameterization : Calculate physicochemical descriptors (logP for hydrophobicity, Hammett σ for electronic effects, van der Waals volume for steric fit) using software like CODESSA or MOE.
  • Model Validation : Train QSAR models on displacement activity data (e.g., [3H^3H]prazosin binding assays) and validate via leave-one-out cross-validation (R2^2 > 0.8) .
  • Analog Design : Introduce electron-withdrawing groups (e.g., -NO2_2) on the pyrazole ring to enhance receptor affinity .

Q. What in vitro and in vivo assays are suitable for evaluating the compound’s selectivity and mechanism of action?

  • Methodology :

  • In Vitro :
  • Enzyme Inhibition : Test against Factor Xa or kinases using fluorogenic substrates (e.g., Boc-Glu-Gly-Arg-AMC for Factor Xa) .
  • Receptor Binding : Radioligand displacement assays (e.g., α1_1-adrenergic receptors) to determine IC50_{50} values .
  • In Vivo :
  • Pharmacokinetics : Assess bioavailability via oral administration in rodent models; measure plasma half-life using LC-MS/MS .
  • Efficacy Models : Use thrombosis models (e.g., FeCl3_3-induced arterial occlusion) to correlate in vitro potency with therapeutic effect .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Methoxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(2-Methoxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.